molecular formula C7H14ClNO3 B13488627 (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride

Cat. No.: B13488627
M. Wt: 195.64 g/mol
InChI Key: ISXQMVZLBLXIDJ-IBTYICNHSA-N
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Description

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an oxolane ring, which is a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor.

    Amino Acid Derivatization: The oxolane ring is then functionalized to introduce the amino acid moiety. This can be achieved through various methods, including the use of protecting groups to ensure selective reactions.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study enzyme-substrate interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an enzyme inhibitor or activator, influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid hydrochloride: This is a stereoisomer of the compound , differing in the configuration of the oxolane ring.

    (2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride: Another stereoisomer with a different configuration at the amino acid moiety.

Uniqueness

The uniqueness of (2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying stereochemical effects in various applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

(2S)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1

InChI Key

ISXQMVZLBLXIDJ-IBTYICNHSA-N

Isomeric SMILES

C1C[C@@H](OC1)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N.Cl

Origin of Product

United States

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